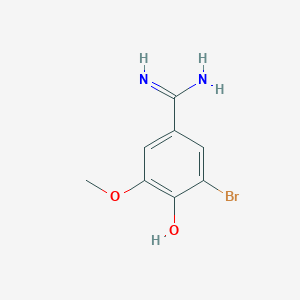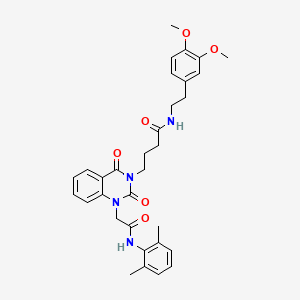![molecular formula C8H10N4OS B3012025 5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 1005632-06-3](/img/structure/B3012025.png)
5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C8H10N4OS and its molecular weight is 210.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition :
- Compounds similar to 5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol have been synthesized and tested for their corrosion inhibition properties on mild steel in sulphuric acid. These derivatives, including 1,3,4-oxadiazole structures, demonstrated protective effects against corrosion, as evidenced by increases in charge transfer resistance and findings from electrochemical impedance spectroscopy, SEM, and computational studies (Ammal, Prajila, & Joseph, 2018).
Fungicidal Activity :
- Certain 1,3,4-oxadiazole derivatives, related to the compound , have shown potential as fungicides, particularly against rice sheath blight in China. These compounds, including those with a pyrazole structure, have been synthesized and evaluated for their fungicidal activities, revealing insights into structure-activity relationships (Chen, Li, & Han, 2000).
Pharmacological Evaluation for Tumour Inhibition and Anti-Inflammatory Actions :
- Research has been conducted on the pharmacological potential of novel derivatives including 1,3,4-oxadiazole and pyrazole structures. These compounds were evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing varied effects across different assays (Faheem, 2018).
Anticancer Activity :
- A series of thiazole compounds, including those with 1,3,4-oxadiazole and pyrazole structures, were synthesized and tested for their anticancer activity against breast cancer cells. These studies contribute to the understanding of the potential therapeutic applications of such compounds (Sonar et al., 2020).
Xanthine Oxidase Inhibitory Activity :
- The compound's derivatives have been investigated for their xanthine oxidase inhibitory activity, which is relevant in the treatment of conditions like gout. The synthesis and evaluation of these compounds provide insights into their potential medical applications (Qi, You, Wang, & Zhang, 2015).
Antimicrobial Activity :
- Similar compounds have been synthesized and evaluated for their antibacterial activity against common pathogenic bacteria. These studies help in understanding the potential of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Mecanismo De Acción
Target of Action
The compound “5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium species .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in the biological functions of these targets . For instance, some pyrazole derivatives have been shown to inhibit key enzymes in the parasites, disrupting their metabolic processes and leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the metabolism of the parasites. By inhibiting key enzymes, the compound disrupts these pathways, preventing the parasites from obtaining the nutrients they need to survive and reproduce . The downstream effects of this disruption include the death of the parasites and the alleviation of the diseases they cause .
Pharmacokinetics
Like other pyrazole derivatives, it is likely to be well-absorbed and distributed throughout the body, reaching the sites where the parasites reside . Its metabolism and excretion would depend on various factors, including its chemical structure and the characteristics of the individual taking it .
Result of Action
The result of the compound’s action is the inhibition of the parasites’ metabolic processes, leading to their death . This results in the alleviation of the diseases caused by these parasites, such as leishmaniasis and malaria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its absorption and metabolism, potentially altering its efficacy . Additionally, factors such as the individual’s health status and genetic makeup could also influence how the compound is processed in the body and how effectively it acts on its targets .
Safety and Hazards
Direcciones Futuras
Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on the development of novel pyrazole compounds with improved efficacy and safety profiles .
Propiedades
IUPAC Name |
5-[1-(3-methylpyrazol-1-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-5-3-4-12(11-5)6(2)7-9-10-8(14)13-7/h3-4,6H,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBQRWNNGGFVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)


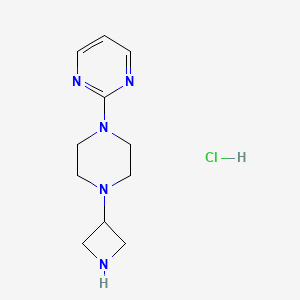
![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)
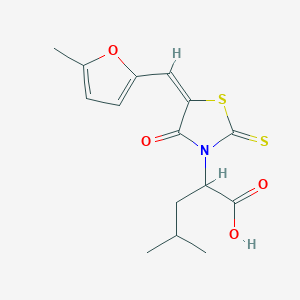
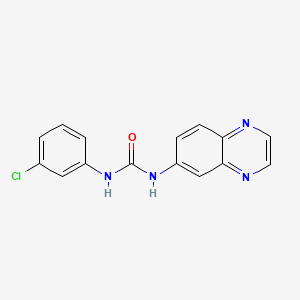
![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)
